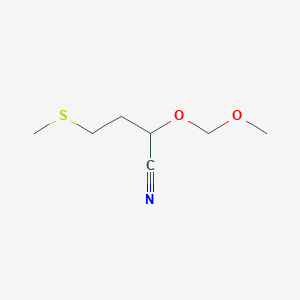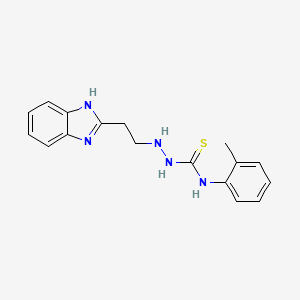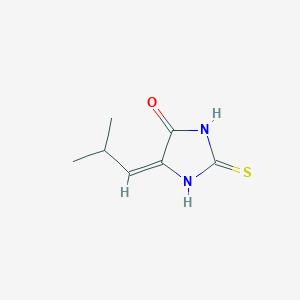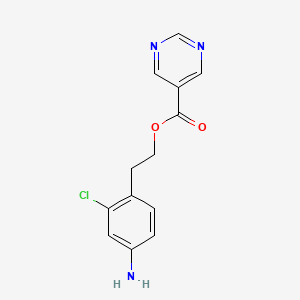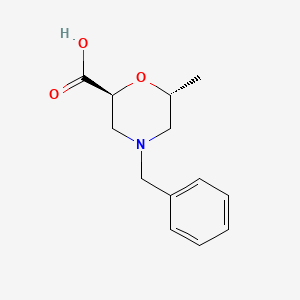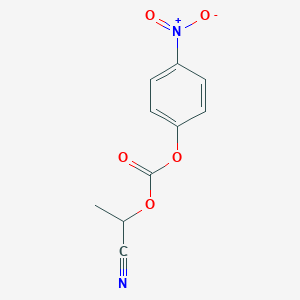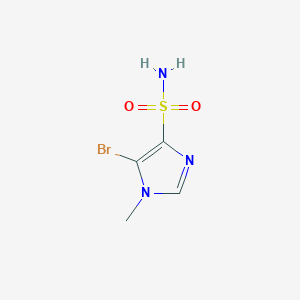
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: is a heterocyclic compound that contains both bromine and sulfonamide functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonation. One common method includes:
Bromination: The starting material, 1-methyl-1H-imidazole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to yield 5-bromo-1-methyl-1H-imidazole.
Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base. The reaction conditions need to be carefully controlled to avoid over-sulfonation and to ensure the formation of the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an imidazole derivative with an amino group, while a Suzuki coupling reaction would introduce an aryl group.
科学研究应用
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and sulfonamide groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
相似化合物的比较
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
1-Methyl-1H-imidazole-4-sulfonamide: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
- The presence of both bromine and sulfonamide groups in 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide makes it a unique and versatile compound for various chemical transformations and biological applications.
属性
CAS 编号 |
89501-91-7 |
|---|---|
分子式 |
C4H6BrN3O2S |
分子量 |
240.08 g/mol |
IUPAC 名称 |
5-bromo-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |
InChI 键 |
VOOILIXPGORLRR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=C1Br)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
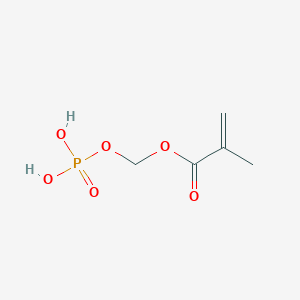
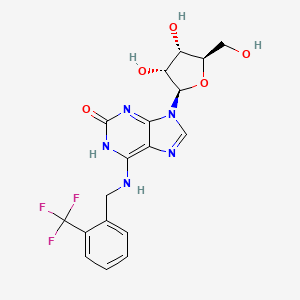
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
